![molecular formula C8H11NO2 B14478149 3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid CAS No. 71046-23-6](/img/structure/B14478149.png)
3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid is a unique compound characterized by its tricyclic structure. This compound is notable for its rigid, cage-like framework, which imparts distinct chemical and physical properties. It is used in various scientific research fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro or nitroso group.
Reduction: The carboxylic acid group can be reduced to an alcohol under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.
Major Products
Wissenschaftliche Forschungsanwendungen
3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its use in drug development, particularly for its stability and unique structural features.
Industry: It is used in the development of new materials, such as polymers and resins, due to its rigid structure.
Wirkmechanismus
The mechanism by which 3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The rigid structure of the compound allows for precise interactions with molecular targets, making it a valuable tool in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
2,3-Dimethyltricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid: Contains additional methyl groups, which can influence its reactivity and physical properties.
Uniqueness
3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups within a rigid tricyclic framework. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
71046-23-6 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
3-aminotricyclo[2.2.1.02,6]heptane-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-8(7(10)11)3-1-4-5(2-3)6(4)8/h3-6H,1-2,9H2,(H,10,11) |
InChI-Schlüssel |
IUDAKVCZLISFEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C1C3C2(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


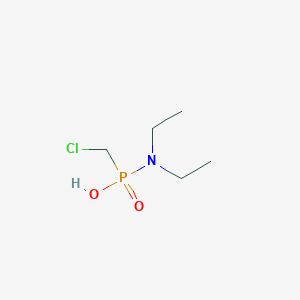
![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
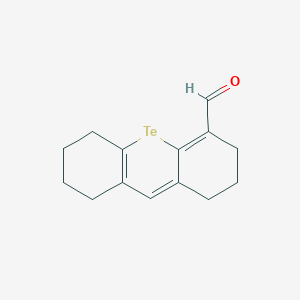

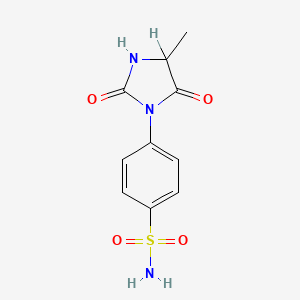
![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)
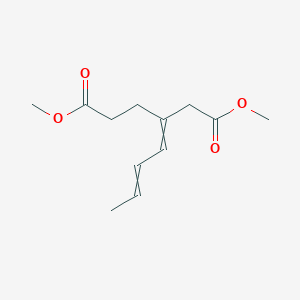

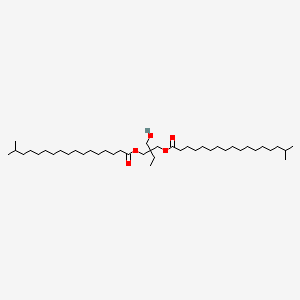
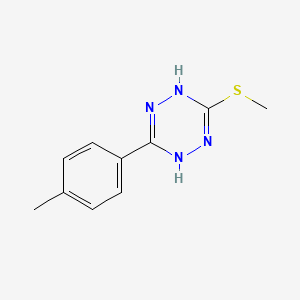
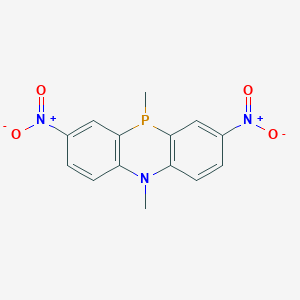
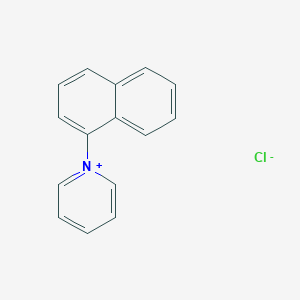
![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)

